2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride 2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2200209-16-9
VCID: VC11561214
InChI: InChI=1S/C13H14ClN3O.ClH/c1-9-3-5-11(6-4-9)17-12(7-10(2)16-17)15-13(18)8-14;/h3-7H,8H2,1-2H3,(H,15,18);1H
SMILES:
Molecular Formula: C13H15Cl2N3O
Molecular Weight: 300.18 g/mol

2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride

CAS No.: 2200209-16-9

Cat. No.: VC11561214

Molecular Formula: C13H15Cl2N3O

Molecular Weight: 300.18 g/mol

Purity: 98

* For research use only. Not for human or veterinary use.

2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride - 2200209-16-9

Specification

CAS No. 2200209-16-9
Molecular Formula C13H15Cl2N3O
Molecular Weight 300.18 g/mol
IUPAC Name 2-chloro-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide;hydrochloride
Standard InChI InChI=1S/C13H14ClN3O.ClH/c1-9-3-5-11(6-4-9)17-12(7-10(2)16-17)15-13(18)8-14;/h3-7H,8H2,1-2H3,(H,15,18);1H
Standard InChI Key XYBBBPKASHZNET-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)CCl.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₃H₁₄ClN₃O, with a molecular weight of 287.7 g/mol (base) and 324.2 g/mol as the hydrochloride salt . Its structure features:

  • A pyrazole ring substituted at the 1-position with a 4-methylphenyl group, introducing steric bulk and aromaticity.

  • A 3-methyl group on the pyrazole ring, influencing electronic distribution and rotational freedom.

  • An acetamide moiety at the 5-position, with a chlorine atom at the α-carbon, enhancing electrophilic reactivity.

  • A hydrochloride salt form, improving aqueous solubility and stability for formulation .

The SMILES notation (CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)CCl) and InChI key (SRFDENIIJJBKHG-UHFFFAOYSA-N) provide precise descriptors for computational modeling .

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound is unavailable, related pyrazole-acetamide derivatives crystallize in orthorhombic systems (e.g., space group Pna2₁) with intermolecular hydrogen bonds (N–H···O and C–H···N) stabilizing the lattice. Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, are summarized below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺264.09158.7
[M+Na]⁺286.07172.3
[M+NH₄]⁺281.12166.3
[M-H]⁻262.08161.7

These values aid in mass spectrometry-based identification and purity assessment .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Acylation: 5-Amino-1-(4-methylphenyl)-3-methyl-1H-pyrazole reacts with 2-chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C, yielding the base acetamide.

  • Salt Formation: Treatment with hydrochloric acid in diethyl ether precipitates the hydrochloride salt, which is purified via recrystallization from ethanol/water .

Key Reaction:

C11H12N3+ClCH2COClC13H14ClN3O+HCl\text{C}_{11}\text{H}_{12}\text{N}_3 + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_{13}\text{H}_{14}\text{ClN}_3\text{O} + \text{HCl}

Industrial-Scale Considerations

Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Solvent recovery systems minimize waste, while in-line FTIR monitors reaction progression. The hydrochloride salt is isolated via spray drying to ensure consistent particle size distribution.

Physicochemical Properties

PropertyValue
Molecular Weight324.2 g/mol (hydrochloride)
Melting Point192–195°C (decomposes)
Solubility25 mg/mL in water (25°C)
LogP (Octanol-Water)2.8 (predicted)
pKa8.3 (amine), 1.2 (hydrochloride)

The hydrochloride salt’s enhanced solubility (vs. the free base) makes it suitable for aqueous formulations .

Research Gaps and Future Directions

Despite its promising scaffold, no peer-reviewed studies directly evaluate this compound’s bioactivity. Priority research areas include:

  • Kinase Inhibition Profiling: Screening against CDK2, EGFR, and VEGFR2.

  • Toxicology Studies: Acute oral toxicity (LD₅₀) in rodent models.

  • Formulation Development: Nanoencapsulation to improve bioavailability.

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